3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine
Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the overall yield of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of these reactions .Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Catalysis in Polymerization
3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine and its derivatives play a significant role in catalysis, specifically in the polymerization of ethylene. These compounds, when activated with aluminum co-catalysts, can catalyze the oligomerization or polymerization of ethylene, producing products like butene, hexene, and highly branched polyethylene. The outcomes of these reactions are highly dependent on the choice of co-catalyst and solvent. For example, using EtAlCl2 as a co-catalyst in toluene, the catalysts yield butyl-, dibutyl-, and tri-butyltoluene, whereas in chlorobenzene, they produce butene, hexene, and highly branched polyethylene. Changing the co-catalyst to MAO in toluene results in the polymerization of ethylene to high molecular weight linear high-density polyethylene (Obuah et al., 2014).
Ambient-Temperature Synthesis
Another application involves the ambient-temperature synthesis of novel compounds, exemplified by the synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine in 81% yield. This synthesis is achieved through a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol, using magnesium sulfate as a drying agent. This process highlights the versatility and reactive capability of 3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine derivatives in synthesizing novel compounds under ambient conditions (Becerra et al., 2021).
Synthesis of Targeted Molecules
Additionally, derivatives of 3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine serve as intermediates in the synthesis of complex targeted molecules. For instance, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, an intermediate in the synthesis of mTOR-targeted PROTAC molecule PRO1, showcases the role of such derivatives in the synthesis of pharmacologically relevant compounds. The synthesis route involves a palladium-catalyzed Suzuki reaction, demonstrating the compound's utility in facilitating complex synthetic pathways (Zhang et al., 2022).
Safety And Hazards
properties
IUPAC Name |
5-tert-butyl-2-(pyridin-2-ylmethyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-13(2,3)11-8-12(14)17(16-11)9-10-6-4-5-7-15-10/h4-8H,9,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHYFKFJMIHAHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)CC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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